Dermaseptin - 136212-91-4

Dermaseptin

Catalog Number: EVT-243237
CAS Number: 136212-91-4
Molecular Formula: C₁₅₂H₂₅₇N₄₃O₄₄S₂
Molecular Weight: 3455.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dermaseptins are a family of polycationic, amphipathic α-helical antimicrobial peptides (AMPs) primarily found in the skin secretions of Phyllomedusine frogs, specifically of the genus Phyllomedusa [, , , , ]. They are a crucial part of the frogs' innate immune system, providing a first line of defense against a broad spectrum of microorganisms, including bacteria, fungi, protozoa, and even some viruses [, , , , , , , ]. Dermaseptins exhibit a high degree of structural diversity, with several subfamilies identified based on their amino acid sequences and biological activities [, , ]. Dermaseptin S (often referred to simply as Dermaseptin) is the prototypical member of this family and serves as a model for understanding the structure and function of membrane-acting helical AMPs [].

Future Directions
  • Optimization of Therapeutic Properties: Further research is needed to optimize the therapeutic properties of dermaseptins, particularly their selectivity for microbial cells over mammalian cells, to reduce potential toxicity issues [, , , ].
  • Development of Novel Derivatives: The development of novel dermaseptin derivatives with enhanced antimicrobial or anticancer activity, improved stability, and reduced toxicity is a promising area of research [, , , ].
  • Elucidation of Detailed Mechanisms of Action: Further research is needed to fully elucidate the detailed mechanisms of action of dermaseptins, particularly their interactions with different types of membranes and their specific effects on various cellular processes [, , ].
  • Exploration of Synergistic Effects: Investigating the synergistic effects of dermaseptins with other antimicrobial or anticancer agents could lead to the development of more effective combination therapies [].

Dermaseptin-AC

  • Compound Description: Dermaseptin-AC is a novel antimicrobial peptide discovered from the skin secretion of the frog species Agalychnis callidryas []. It exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) []. Dermaseptin-AC also demonstrates relatively low hemolysis and greater cytotoxicity towards cancer cells compared to normal cells []. In vivo studies showed its efficacy against MRSA pneumonia in mice, comparable to vancomycin [].
  • Relevance: Dermaseptin-AC belongs to the Dermaseptin family of antimicrobial peptides and represents a promising lead for developing new treatments for bacterial infections, particularly chronic wound infections []. It shares the family's characteristic polycationic, α-helical, and amphipathic structure believed to be crucial for its antimicrobial activity [, ].

Dermaseptin S4

  • Relevance: Dermaseptin S4 serves as a model peptide for understanding the structure-activity relationship and developing less toxic derivatives within the Dermaseptin family [, ]. Research has focused on modifying its structure, particularly by altering the N-terminal domain and hydrophobic interactions, to enhance antibacterial activity while reducing hemolysis [, ].

K4K20-S4

  • Compound Description: K4K20-S4 is a synthetic analog of Dermaseptin S4, modified by substituting lysine residues at positions 4 and 20 [, , , , ]. This modification significantly enhances its antibacterial activity, particularly against Gram-negative bacteria, compared to the native Dermaseptin S4 [, , , ]. K4K20-S4 demonstrates rapid bactericidal activity in vitro and in vivo, effectively clearing infections in mouse models []. Additionally, it exhibits reduced hemolysis compared to Dermaseptin S4, though still displaying higher toxicity against infected erythrocytes compared to healthy ones [, , ].
  • Relevance: K4K20-S4 represents a promising derivative of Dermaseptin S4 with improved antimicrobial activity and a better toxicity profile [, , , , ]. Its development highlights the potential for designing Dermaseptin analogs with enhanced therapeutic indices for combating bacterial infections.

K4-S4(1–13)a

  • Compound Description: K4-S4(1–13)a is a truncated and modified analog of Dermaseptin S4, consisting of the first 13 amino acids of the parent peptide with a lysine substitution at position 4 [, ]. This derivative exhibits potent antibacterial activity, particularly against Gram-negative bacteria, with rapid bactericidal effects observed both in vitro and in vivo []. Importantly, K4-S4(1–13)a displays lower hemolytic activity compared to K4K20-S4 and Dermaseptin S4, suggesting an improved safety profile [].
  • Relevance: K4-S4(1–13)a exemplifies the successful design of shorter Dermaseptin S4 analogs with potent antibacterial activity and reduced toxicity [, ]. Its development highlights the potential for optimizing the therapeutic index of Dermaseptin peptides through structural modifications.

Dermaseptin S9

  • Compound Description: Dermaseptin S9 is a unique member of the Dermaseptin S family isolated from the skin of Phyllomedusa sauvagei [, ]. Unlike most Dermaseptin peptides, which are characterized by their amphipathic α-helical structure, Dermaseptin S9 adopts a tripartite structure with a hydrophobic core flanked by cationic termini [, ]. Despite this structural difference, Dermaseptin S9 exhibits potent broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria [].
  • Relevance: Dermaseptin S9 demonstrates that spatial segregation of hydrophobic and hydrophilic residues in an amphipathic helix is not strictly necessary for antimicrobial activity in cationic α-helical peptides []. This finding broadens the understanding of structure-activity relationships within the Dermaseptin family and offers new avenues for designing novel antimicrobial peptides.

Other Related Dermaseptin Peptides:

  • Dermaseptin S3: A Dermaseptin peptide that induces caspase-independent, AIF-dependent programmed cell death (apoptosis) in yeast []. This activity suggests a potential antifungal mechanism for Dermaseptins beyond membrane disruption.
  • Dermaseptin-PH: A short Dermaseptin peptide isolated from Pithecopus hypochondrialis that exhibits broad-spectrum antimicrobial and anticancer activities []. Its short sequence makes it a promising template for developing novel peptide-based drugs.
  • Dermaseptin B2: A Dermaseptin peptide with potent antimicrobial activity, particularly against Gram-negative bacteria, and chemotactic properties for human leukocytes [, , , , ]. It is being investigated for its potential in both directly eliminating pathogens and modulating the immune response.
  • Dermaseptin DA4: A Dermaseptin peptide isolated from Pachymedusa dacnicolor that displays chemotactic activity for human leukocytes and selective bactericidal activity against Gram-negative bacteria []. Unlike most Dermaseptins, it lacks a defined structure in the presence of zwitterionic lipids.
  • Adenoregulin (Dermaseptin b II): Originally identified as a peptide that enhances the binding of agonists to the A1 adenosine receptor, adenoregulin shares high sequence similarity with Dermaseptin b, both in its mature form and precursor structure [, , ]. It exhibits antimicrobial activity and is now considered a member of the Dermaseptin family.
  • Dermaseptin I: A 34-residue cationic and amphipathic peptide isolated from Phyllomedusa sauvagii, known for its broad-spectrum antimicrobial activity against bacteria, yeast, protozoa, and filamentous fungi []. It exhibits high sequence similarity with other members of the Dermaseptin family, particularly Dermaseptin b.
  • Dermaseptin DS 01: A Dermaseptin peptide isolated from Phyllomedusa oreades, exhibiting potent antibacterial and antiprotozoan activities []. Structural analysis revealed surface properties intermediate between Dermaseptin S1 and Dermaseptin B2, potentially explaining its unique pharmacological profile.
  • Dermaseptin-PP: A recently identified Dermaseptin peptide from Phyllomedusa palliata, demonstrating potent antimicrobial and anticancer activities [, ]. It induces apoptosis in cancer cells via both the mitochondrial and death receptor pathways, making it a promising candidate for cancer treatment.
  • Piscidin 1: Although not a Dermaseptin, piscidin 1 is another antimicrobial peptide, isolated from fish, which was investigated alongside Dermaseptin S4 for the "specificity determinant" concept []. By introducing lysine substitutions in the hydrophobic face, both piscidin 1 and Dermaseptin S4 derivatives showed improved therapeutic indices against Acinetobacter baumannii and Pseudomonas aeruginosa.
  • Cecropin B: A different class of antimicrobial peptide isolated from insects, Cecropin B was studied alongside Dermaseptin for its fungicidal and binding properties []. Both peptides showed activity against various fungal species and bound to ergosterol and cholesterol, suggesting a possible mechanism for their antifungal action.
Source and Classification

Dermaseptins are derived from the skin secretions of various amphibians, particularly tree frogs. The first dermaseptin was isolated from the skin of the Phyllomedusa sauvagei frog. They belong to a larger class of molecules known as cationic antimicrobial peptides, which are characterized by their positive charge and amphipathic nature. This classification is significant due to their role in innate immunity across various species.

Synthesis Analysis

Methods

The synthesis of dermaseptin can be achieved through both natural extraction and synthetic methods. Natural dermaseptins are typically isolated using chromatographic techniques such as molecular sieve filtration, ion-exchange chromatography, and reversed-phase high-performance liquid chromatography (RP-HPLC) .

For synthetic production, solid-phase peptide synthesis is commonly employed. This method allows for the assembly of peptides in a stepwise manner on a solid support, using techniques like Fmoc (9-fluorenylmethoxycarbonyl) chemistry. The synthesized peptides are then cleaved from the resin and purified using RP-HPLC .

Technical Details

The complete amino acid sequence for dermaseptin has been determined to be ALWKTMLKKLGTMALHAGKAALGAAADTISQGTQ, which corresponds to a molecular weight of approximately 3455.4 Da as confirmed by mass spectrometry .

Molecular Structure Analysis

Structure

Dermaseptins typically exhibit an alpha-helical structure when in hydrophobic environments, which is crucial for their antimicrobial activity. The secondary structure analysis indicates that they can adopt an amphipathic alpha-helix configuration spanning over the first 27 residues .

Data

The structural properties can be analyzed using circular dichroism spectroscopy, which shows significant alpha-helicity in hydrophobic media, indicating that these peptides can effectively interact with lipid membranes .

Chemical Reactions Analysis

Dermaseptins primarily engage in interactions with microbial membranes, leading to membrane disruption. The mechanism involves the formation of pores or channels within the lipid bilayer, which results in leakage of cellular contents and ultimately cell death .

Technical Details

The reactions can be influenced by factors such as pH, ionic strength, and the presence of specific ions or lipids in the environment. For example, modifications to the peptide structure can enhance or diminish its activity based on changes in hydrophobicity or charge distribution .

Mechanism of Action

The mechanism by which dermaseptins exert their antimicrobial effects involves several steps:

  1. Membrane Interaction: Dermaseptins bind to negatively charged components of microbial membranes.
  2. Insertion: The peptides insert into the lipid bilayer due to their amphipathic nature.
  3. Pore Formation: This insertion leads to structural perturbations that form pores or disrupt membrane integrity.
  4. Cell Lysis: The resultant loss of membrane integrity causes cell lysis and death.

Data from studies indicate that the potency of these peptides correlates with their ability to adopt an alpha-helical conformation upon interaction with membranes .

Physical and Chemical Properties Analysis

Physical Properties

Dermaseptins are typically water-soluble and exhibit thermostability and nonhemolytic characteristics at effective concentrations against pathogens .

Chemical Properties

These peptides possess a net positive charge, which is essential for their interaction with negatively charged microbial membranes. Their hydrophobic moments play a critical role in determining their efficacy; higher hydrophobicity often correlates with increased antimicrobial activity .

Relevant Data

  • Molecular Weight: Approximately 3455.4 Da.
  • Helicity: Up to 80% in suitable environments.
  • Solubility: Water-soluble.
Applications

Dermaseptins have significant potential in various scientific applications:

  • Antimicrobial Agents: Due to their potent activity against bacteria and fungi, they are explored as alternatives to conventional antibiotics.
  • Pharmaceutical Development: Research into dermaseptin derivatives aims to enhance efficacy and reduce toxicity for therapeutic use.
  • Biotechnology: Their unique properties make them candidates for use in developing new disinfectants or preservatives in food and healthcare industries.

Properties

CAS Number

136212-91-4

Product Name

Dermaseptin

IUPAC Name

(2S)-5-amino-2-[[(2S,3R)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C₁₅₂H₂₅₇N₄₃O₄₄S₂

Molecular Weight

3455.1 g/mol

InChI

InChI=1S/C152H257N43O44S2/c1-27-77(12)118(147(233)190-110(70-196)146(232)178-98(44-46-111(158)201)131(217)163-68-115(205)192-120(87(22)198)149(235)181-101(152(238)239)45-47-112(159)202)193-151(237)122(89(24)200)195-145(231)109(63-117(207)208)185-129(215)84(19)169-126(212)81(16)168-125(211)80(15)167-113(203)66-164-132(218)102(56-72(2)3)183-128(214)83(18)170-127(213)82(17)172-134(220)94(40-30-34-50-153)174-114(204)67-162-124(210)79(14)171-140(226)108(62-91-65-160-71-166-91)189-143(229)105(59-75(8)9)184-130(216)85(20)173-135(221)99(48-54-240-25)179-148(234)119(86(21)197)191-116(206)69-165-133(219)103(57-73(4)5)186-137(223)96(42-32-36-52-155)175-136(222)95(41-31-35-51-154)176-141(227)106(60-76(10)11)187-138(224)100(49-55-241-26)180-150(236)121(88(23)199)194-139(225)97(43-33-37-53-156)177-144(230)107(61-90-64-161-93-39-29-28-38-92(90)93)188-142(228)104(58-74(6)7)182-123(209)78(13)157/h28-29,38-39,64-65,71-89,94-110,118-122,161,196-200H,27,30-37,40-63,66-70,153-157H2,1-26H3,(H2,158,201)(H2,159,202)(H,160,166)(H,162,210)(H,163,217)(H,164,218)(H,165,219)(H,167,203)(H,168,211)(H,169,212)(H,170,213)(H,171,226)(H,172,220)(H,173,221)(H,174,204)(H,175,222)(H,176,227)(H,177,230)(H,178,232)(H,179,234)(H,180,236)(H,181,235)(H,182,209)(H,183,214)(H,184,216)(H,185,215)(H,186,223)(H,187,224)(H,188,228)(H,189,229)(H,190,233)(H,191,206)(H,192,205)(H,193,237)(H,194,225)(H,195,231)(H,207,208)(H,238,239)/t77-,78-,79-,80-,81-,82-,83-,84-,85-,86+,87+,88+,89+,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,118-,119-,120-,121-,122-/m0/s1

InChI Key

YFHLIDBAPTWLGU-CTKMSOPVSA-N

SMILES

CCC(C)C(C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC(C)C)NC(=O)C(C)N

Synonyms

dermaseptin
dermaseptin DS 01
dermaseptin s
dermaseptin S3(1-16)

Canonical SMILES

CCC(C)C(C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC(C)C)NC(=O)C(C)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.